molecular formula C12H29N3OSi B14162814 1-(Cyclohexyloxy)-N,N',N''-triethylsilanetriamine CAS No. 923561-13-1

1-(Cyclohexyloxy)-N,N',N''-triethylsilanetriamine

Katalognummer: B14162814
CAS-Nummer: 923561-13-1
Molekulargewicht: 259.46 g/mol
InChI-Schlüssel: RKIVNSJYBFUEFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine is a compound that features a cyclohexyloxy group attached to a triethylsilanetriamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine typically involves the reaction of cyclohexanol with triethylsilanetriamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine can be compared with other similar compounds, such as:

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Triethylsilanetriamine: A silane derivative with three ethyl groups and three amine groups.

    Cyclohexyloxy derivatives: Compounds with a cyclohexyloxy group attached to various backbones.

The uniqueness of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine lies in its combination of a cyclohexyloxy group with a triethylsilanetriamine backbone, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

923561-13-1

Molekularformel

C12H29N3OSi

Molekulargewicht

259.46 g/mol

IUPAC-Name

N-[cyclohexyloxy-bis(ethylamino)silyl]ethanamine

InChI

InChI=1S/C12H29N3OSi/c1-4-13-17(14-5-2,15-6-3)16-12-10-8-7-9-11-12/h12-15H,4-11H2,1-3H3

InChI-Schlüssel

RKIVNSJYBFUEFO-UHFFFAOYSA-N

Kanonische SMILES

CCN[Si](NCC)(NCC)OC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.